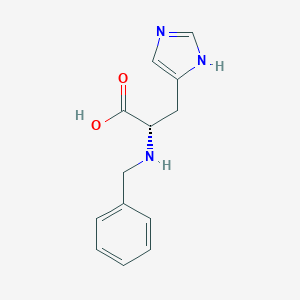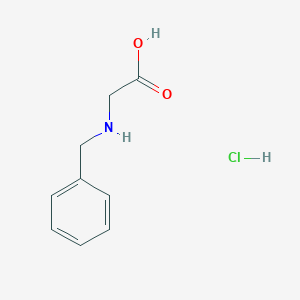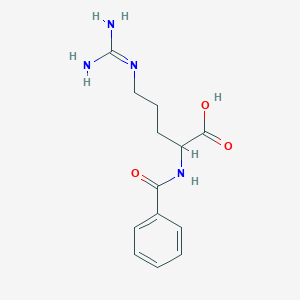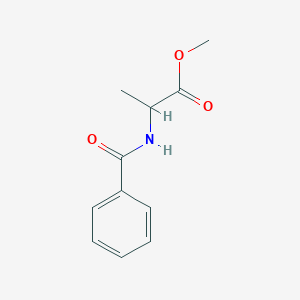
AC-P-Iodo-D-phe-OH
Vue d'ensemble
Description
AC-P-Iodo-D-phe-OH, also known as Acetyl-4-iodo-D-phenylalanine, is a unique chemical compound with the empirical formula C11H12INO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of AC-P-Iodo-D-phe-OH is 333.12 . The SMILES string representation of its structure isCC(=O)NC@Hcc1)C(O)=O . Physical And Chemical Properties Analysis
AC-P-Iodo-D-phe-OH appears as a white powder . It has a melting point of 198-204 °C . The optical rotation is [a]D20 = -40 ± 2º (C=0.5 in 1N HCl/EtOH) .Applications De Recherche Scientifique
While the specific chemical "AC-P-Iodo-D-phe-OH" did not directly appear in the search results, related research provides insights into the applications and implications of similar compounds in scientific research. Below are summaries of relevant findings from studies that share a connection to the structural and functional aspects of peptides and compounds with similar characteristics or applications.
Inhibitory and Structural Insights
A study conducted by Lim, Johnston, and Kettner (1993) explored the conformation and inhibitory potential of a peptide containing (D)Phe-Pro, specifically Ac-(D)Phe-Pro-boroArg-OH, demonstrating its significant role as a potent thrombin inhibitor. This compound exhibited a Ki of 40 pM, with its effectiveness partly attributed to its secondary structure in aqueous solutions, which closely mirrors the structure seen when complexed to thrombin in protein crystal structures. The observed structure suggests entropic advantages in binding, enhanced by pi-pi interactions between the phenyl side chain of (D)Phe and the peptide bond, emphasizing the compound's structural significance and its potential application in designing inhibitors based on peptide conformations (Lim, Johnston, & Kettner, 1993).
Peptide Synthesis Enhancements
Thaler, Seebach, and Cardinaux (1991) investigated the influence of lithium salts on peptide coupling reactions, using Ac-Phe-OH among other models. This research highlights the critical role of specific conditions and additives, such as Li-salts, in enhancing peptide synthesis. The findings contribute to a deeper understanding of how to optimize coupling reactions, potentially improving the efficiency and outcomes of synthetic processes involving peptides and related compounds (Thaler, Seebach, & Cardinaux, 1991).
Metal-Organic Frameworks (MOFs) for Sensing and Detection
Wang et al. (2020) developed a hydroxyl group-functionalized metal-organic framework (MOF), demonstrating its application as a fluorescent probe for the detection of Fe3+, ascorbic acid, and acid phosphatase. This research exemplifies how functionalized MOFs, through specific chemical modifications and interactions, can serve as versatile tools for sensitive and selective detection in various contexts, including environmental monitoring and biochemical assays (Wang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304069 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-P-Iodo-D-phe-OH | |
CAS RN |
201351-59-9 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















